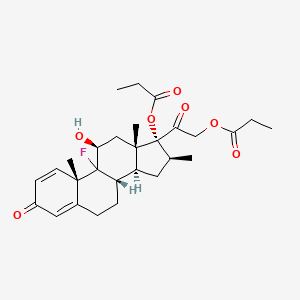
Betamethasone dipropionate
Overview
Description
Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations such as creams, ointments, lotions, and gels to treat various skin conditions, including eczema, psoriasis, and dermatitis . This compound is known for its high potency and effectiveness in reducing inflammation and suppressing the immune response in affected areas.
Mechanism of Action
Target of Action
Betamethasone dipropionate primarily targets the glucocorticoid receptor (GR) . This receptor is a part of the corticosteroid family and plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory, immunosuppressive effects, and other metabolic functions .
Mode of Action
This compound acts as a GR agonist . Upon binding to the glucocorticoid receptor, it triggers changes in gene expression. This results in the production of proteins that decrease inflammation and suppress the immune response . It’s worth noting that this compound contains two esters, enhancing its potency .
Biochemical Pathways
It is known that the activation of the glucocorticoid receptor leads to theinhibition of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This results in a reduction of inflammation and immune response, which is beneficial in treating conditions like eczema and psoriasis .
Pharmacokinetics
The absorption and potency of this compound depend on several factors, including the vehicle in which the steroid is delivered . For example, this compound 0.05% ointment is classified as a highly potent topical steroid, while the 0.05% cream or lotion is considered moderately potent . The use of occlusive dressings with topical steroids significantly increases absorption, thereby increasing the risk for adverse effects .
Result of Action
The primary result of this compound’s action is the relief of inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . This is achieved through its anti-inflammatory and immunosuppressive properties . Prolonged use or use over a large surface area can lead to adverse effects, such as the suppression of the hypothalamic-pituitary-adrenal (hpa) axis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the absorption of the drug . Furthermore, the stability of the drug can be affected by factors such as temperature and pH . Therefore, it’s important to consider these factors when using this compound for treatment.
Biochemical Analysis
Biochemical Properties
Betamethasone dipropionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Cellular Effects
This compound affects various types of cells and cellular processes. It is known to suppress the hypothalamic-pituitary-adrenal (HPA) axis when used for prolonged periods or across a large surface area . This can lead to a decrease in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone (ACTH) . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It works by inducing lipocortins, which control the biosynthesis of inflammatory mediators by inhibiting the release of arachidonic acid . This results in decreased inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, prolonged use of the drug can lead to suppression of the HPA axis . Additionally, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, corticosteroids like this compound are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver through hydrolysis to its metabolites B17P (primary) and betamethasone and the 6β-hydroxy derivatives of those metabolites, and it is excreted primarily by the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Once absorbed through the skin, topical corticosteroids like this compound are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. The drug can pass through the skin and cause changes to the body’s hormone levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The synthesis involves esterification of betamethasone with propionic acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified using techniques such as crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .
Scientific Research Applications
Betamethasone dipropionate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.
Biology: It is used to study the effects of glucocorticoids on cellular processes and gene expression.
Medicine: It is widely used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Industry: It is used in the formulation of various pharmaceutical products for topical application
Comparison with Similar Compounds
Betamethasone valerate: Another ester of betamethasone, but with only one ester group, making it less potent than betamethasone dipropionate.
Clobetasol propionate: A highly potent corticosteroid used for similar indications but with a different chemical structure.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: this compound is unique due to its high potency and effectiveness in treating severe inflammatory skin conditions. Its dual ester groups enhance its lipophilicity and skin penetration, making it more effective than other similar compounds .
Properties
CAS No. |
5593-20-4 |
|---|---|
Molecular Formula |
C28H37FO7 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[2-[(9R,10S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21?,25-,26-,27-,28-/m0/s1 |
InChI Key |
CIWBQSYVNNPZIQ-GXPAWERTSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC |
Appearance |
Solid powder |
Key on ui other cas no. |
5593-20-4 |
physical_description |
Dry Powder Light grey odorless solid; [Sigma-Aldrich MSDS] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
augmented betamethasone dipropionate Beloderm betamethasone dipropionate betamethasone propionate betamethasone-17,21-dipropionate Diprolene Diprosone Maxivate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does betamethasone dipropionate exert its anti-inflammatory effects?
A1: this compound binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. The downstream effects include suppression of pro-inflammatory mediators and modulation of immune cell function. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C28H37FO7, and its molecular weight is 504.6 g/mol. []
Q3: How stable is this compound in topical formulations?
A3: this compound exhibits degradation in the presence of water and alcohol. Research has explored non-aqueous vehicles like isopropyl myristate and polyoxypropylene-15 stearyl ether (PSE) to enhance stability. []
Q4: Are there any known incompatibilities of this compound in topical formulations?
A4: Yes, this compound is known to be incompatible with calcipotriol in aqueous and alcoholic media. This necessitates the development of specific vehicles to combine both drugs in a single formulation. []
Q5: How does the vehicle affect the skin permeation of this compound?
A5: Studies using Franz-type diffusion cells have shown that vehicles like isopropyl myristate can reduce the permeation rate of this compound compared to marketed monotherapy products. Conversely, lanolin does not significantly affect skin permeability, while polyoxypropylene-15 stearyl ether (PSE) can maintain optimal skin permeability. []
Q6: Does increasing the dose of this compound always lead to a proportional increase in its effect?
A6: Not necessarily. While increasing drug concentration or application duration can enhance drug uptake, achieving steady-state uptake in the stratum corneum might not correlate with a proportionally higher pharmacodynamic response. Even small amounts of this compound within the skin can maximize receptor response. []
Q7: Has the efficacy of this compound been compared with other topical agents for psoriasis?
A7: Yes, several studies have compared the efficacy of this compound with other treatments for psoriasis:
- Calcipotriol/Betamethasone Dipropionate Combination: Combined treatment with calcipotriol and this compound demonstrated superior efficacy compared to monotherapy with either agent in multiple studies. [, , , , , , ]
- Coal Tar-Salicylic Acid: While this compound showed a faster initial response, both treatments demonstrated comparable overall outcomes in reducing disease severity over 12 weeks. []
- Tazarotene: this compound exhibited a faster onset of action compared to tazarotene gel in treating plaque-type psoriasis, although both treatments were deemed safe and effective. []
Q8: Is there evidence that this compound can maintain the efficacy of systemic treatments for psoriasis?
A8: A pilot study indicated that topical calcipotriene 0.005% and this compound 0.064% ointment, when used as an adjunct to etanercept 50 mg/week maintenance therapy, helped sustain the initial efficacy of etanercept and stabilize the disease. []
Q9: What are the common adverse effects associated with this compound?
A9: While generally safe, this compound can cause local side effects like skin thinning, striae, telangiectasia, and hypopigmentation, especially with prolonged use. []
Q10: Are there any novel delivery systems for this compound?
A10: Yes, a this compound spray formulation (0.05%) has been developed and clinically tested. This formulation demonstrated rapid relief of pruritus and improvement in psoriatic signs, particularly in challenging areas like knee and elbow plaques. []
Q11: What are some alternative topical treatments for psoriasis?
A11: Alternatives to this compound include other corticosteroids, vitamin D analogs (e.g., calcipotriol, tacalcitol), retinoids (e.g., tazarotene), coal tar preparations, and keratolytics (e.g., salicylic acid). The choice of treatment depends on factors such as disease severity, location, patient preference, and potential side effects. [, ]
Q12: What analytical techniques are employed for quantifying this compound in formulations?
A12: High-performance liquid chromatography (HPLC) is widely used to quantify this compound in topical formulations. Researchers have developed and validated various HPLC methods to ensure accurate and reliable measurements of this drug. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


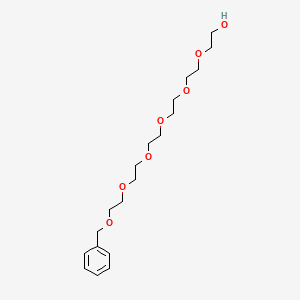

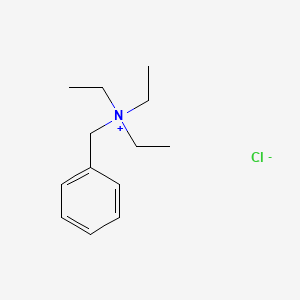

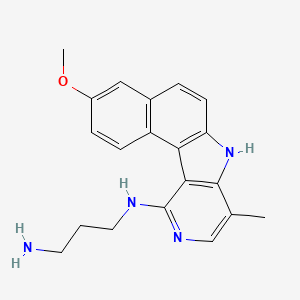

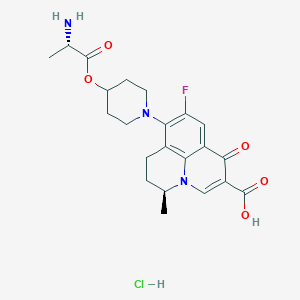


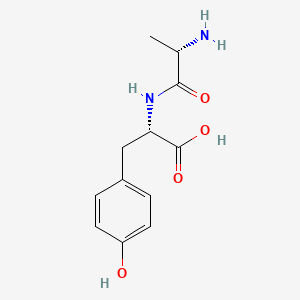
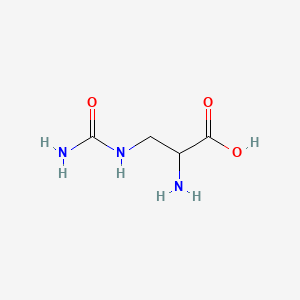

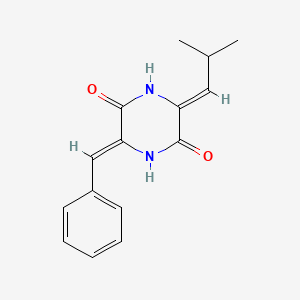
![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)
